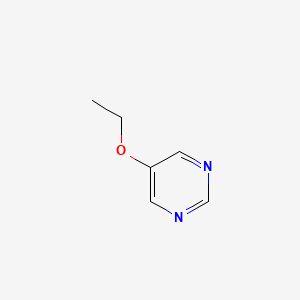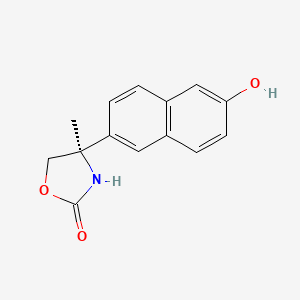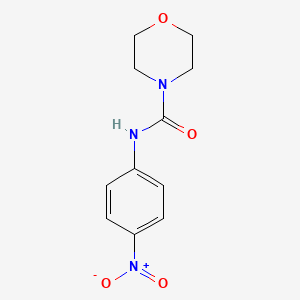
4,4'-Difluorochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluorochalcone is an organic compound with the molecular formula C15H10F2O. It belongs to the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of fluorine atoms at the 4 and 4’ positions on the phenyl rings distinguishes 4,4’-Difluorochalcone from other chalcones, imparting unique chemical and physical properties.
Preparation Methods
4,4’-Difluorochalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-fluorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4,4’-Difluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 4,4’-Difluorochalcone to dihydrochalcones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: Under acidic or basic conditions, 4,4’-Difluorochalcone can undergo cyclization to form flavones or other cyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4’-Difluorochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials. Its unique electronic properties make it valuable in the development of charge-transfer chromophores and other optoelectronic materials.
Biology: Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific biological pathways, such as the NF-κB pathway, makes it a candidate for drug development.
Medicine: Studies have investigated its pharmacological properties, including its effects on cellular processes and potential therapeutic applications.
Industry: 4,4’-Difluorochalcone is utilized in the production of specialty chemicals and materials with enhanced mechanical and thermal properties
Mechanism of Action
The mechanism of action of 4,4’-Difluorochalcone involves its interaction with molecular targets and pathways within cells. For instance, its anti-inflammatory activity is attributed to the inhibition of the TNFα-induced NF-κB pathway. This inhibition occurs through the suppression of proteasome activity, preventing the degradation of IκBα and subsequent nuclear translocation of p50/p65 subunits. This results in the downregulation of pro-inflammatory gene expression.
Comparison with Similar Compounds
4,4’-Difluorochalcone can be compared with other chalcones and fluorinated aromatic compounds:
Properties
Molecular Formula |
C15H10F2O |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
InChI Key |
AZBVDMNDUOURGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


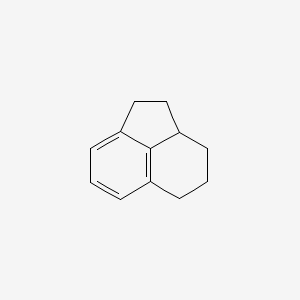
![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)
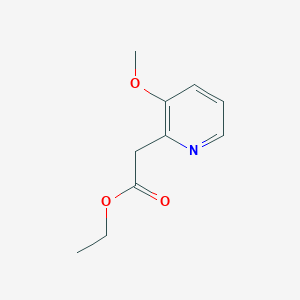
![(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)

![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)
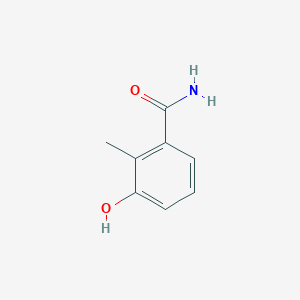
![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)

